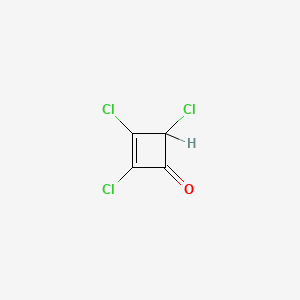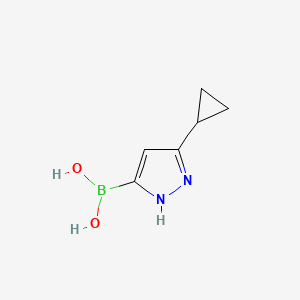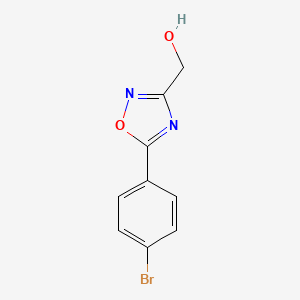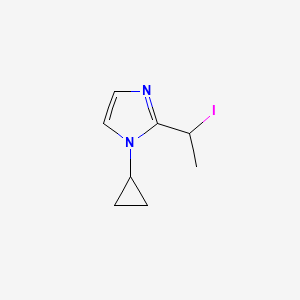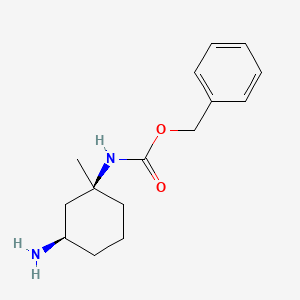
benzyl ((1S,3R)-3-amino-1-methylcyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1s,3r)-3-amino-1-methylcyclohexyl]carbamic acid phenylmethyl ester is a chemical compound with a complex structure that includes a cyclohexyl ring, an amino group, and a carbamic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1s,3r)-3-amino-1-methylcyclohexyl]carbamic acid phenylmethyl ester typically involves the reaction of a suitable amine with a carbamic acid derivative. One common method is the reaction of the corresponding amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1s,3r)-3-amino-1-methylcyclohexyl]carbamic acid phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic solvents like tetrahydrofuran.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
N-[(1s,3r)-3-amino-1-methylcyclohexyl]carbamic acid phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[(1s,3r)-3-amino-1-methylcyclohexyl]carbamic acid phenylmethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid phenylmethyl ester: Lacks the cyclohexyl ring and amino group, making it less complex.
N-[(1s,3r)-3-amino-1-methylcyclohexyl]carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a phenylmethyl ester group.
Uniqueness
N-[(1s,3r)-3-amino-1-methylcyclohexyl]carbamic acid phenylmethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H22N2O2 |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
benzyl N-[(1S,3R)-3-amino-1-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-15(9-5-8-13(16)10-15)17-14(18)19-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11,16H2,1H3,(H,17,18)/t13-,15+/m1/s1 |
Clave InChI |
YMZFOXMCZHUJDB-HIFRSBDPSA-N |
SMILES isomérico |
C[C@@]1(CCC[C@H](C1)N)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC1(CCCC(C1)N)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



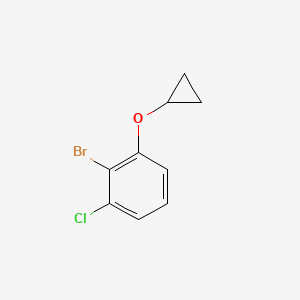
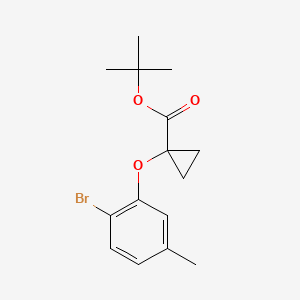

![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)
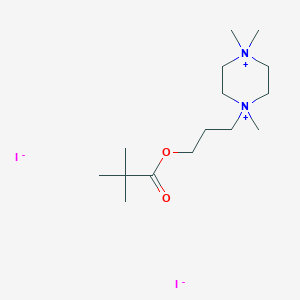
![tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13970991.png)
